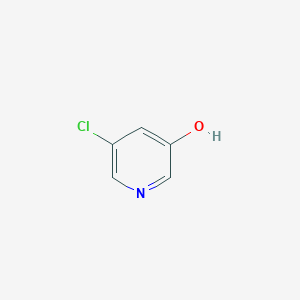

5-Chloro-3-hydroxypyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-4-1-5(8)3-7-2-4/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIDQYRZDZRHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225063 | |

| Record name | 5-Chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74115-12-1 | |

| Record name | 5-Chloro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-5-chloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-5-CHLOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/927G6VJ94V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 5 Chloro 3 Hydroxypyridine and Its Derivatives

Established Synthetic Pathways and Mechanistic Considerations

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) on electron-deficient heterocyclic systems, such as pyridazines, presents a viable, albeit less commonly cited, theoretical pathway to hydroxypyridine derivatives. The inherent electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine (B1198779) ring facilitates the attack of nucleophiles.

The hydroxyl group of a hydroxypyridine is weakly acidic and can be deprotonated by a suitable base to form a pyridinoxide ion. This process significantly enhances the nucleophilicity of the oxygen atom, making it a more potent nucleophile for subsequent reactions. The resulting phenoxide ion is a key reactive intermediate in the synthesis of various pyridine (B92270) derivatives. In the context of synthesizing derivatives of 5-chloro-3-hydroxypyridine, this enhanced nucleophilicity is crucial for facilitating displacement reactions.

Dihalogenated pyridazines, such as 3,6-dichloropyridazine (B152260), are known to undergo nucleophilic aromatic substitution. For instance, the hydrolysis of 3,6-dichloropyridazine under acidic conditions can yield 6-chloro-3-hydroxypyridazine. While a direct synthesis of this compound from a halogenated pyridazine is not extensively documented, the principles of SNAAr suggest a theoretical pathway. This would involve the reaction of a suitably substituted dihalogenated pyridazine with a nucleophile, such as a hydroxide (B78521) source. The regioselectivity of such a reaction would be dictated by the electronic and steric environment of the carbon atoms in the pyridazine ring. For example, studies on 3,6-dichloropyridazine 1-oxide have shown that the position of nucleophilic attack can be influenced by the nature of the nucleophile. rsc.org

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 3,6-Dichloropyridazine | Concentrated HCl | 6-Chloro-3-hydroxypyridazine | Nucleophilic Aromatic Substitution (Hydrolysis) |

Synthesis from 5-Chloronicotinamide

A well-documented and industrially relevant method for the preparation of this compound involves a two-step sequence starting from 5-chloronicotinamide. google.com This pathway utilizes two classic named reactions in organic chemistry: the Hofmann degradation and the diazotization of an aromatic amine.

The first step in this sequence is the Hofmann rearrangement of 5-chloronicotinamide. google.com This reaction converts a primary amide into a primary amine with one fewer carbon atom. The reaction is typically carried out using a solution of bromine in a strong aqueous base, such as sodium hydroxide. wikipedia.org

The mechanism of the Hofmann rearrangement involves the following key steps:

Deprotonation: The amide nitrogen is deprotonated by the hydroxide ion.

Bromination: The resulting anion reacts with bromine to form an N-bromoamide.

Second Deprotonation: A second deprotonation of the N-bromoamide generates a bromoamide anion.

Rearrangement: The bromoamide anion undergoes a concerted rearrangement where the group attached to the carbonyl carbon migrates to the nitrogen, and the bromide ion is expelled, forming an isocyanate intermediate. wikipedia.orgbyjus.com

Hydrolysis: The isocyanate is then hydrolyzed in the aqueous basic medium to yield the primary amine, 3-amino-5-chloropyridine (B188169), with the loss of carbon dioxide. wikipedia.org

| Starting Material | Reagents | Intermediate Product | Reaction Type | Reference |

| 5-Chloronicotinamide | Bromine, Sodium Hydroxide | 3-Amino-5-chloropyridine | Hofmann Rearrangement | google.com |

The final step in this synthetic route is the conversion of the amino group of 3-amino-5-chloropyridine to a hydroxyl group. This is achieved through a diazotization reaction followed by hydrolysis. google.com The 3-amino-5-chloropyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric acid, at low temperatures. google.com This forms a diazonium salt intermediate.

The diazonium salt is generally unstable and, upon warming in the aqueous acidic solution, decomposes with the evolution of nitrogen gas. The resulting aryl cation is then captured by a water molecule, and subsequent deprotonation yields the final product, this compound. google.com

| Starting Material | Reagents | Final Product | Reaction Type | Reference |

| 3-Amino-5-chloropyridine | Sodium Nitrite, Sulfuric Acid | This compound | Diazotization and Hydrolysis | google.com |

Reaction of 2-Furfurylamine with Halogen in Aqueous Mineral Acid

The initial step of this synthesis involves the halogenation of 2-furfurylamine. Precise control of the reaction temperature is crucial for the success of this step. The reaction is typically carried out at low temperatures, in the range of -20°C to +5°C. google.com Maintaining this low temperature helps to control the reactivity of the halogen and minimize the formation of undesired byproducts.

Stoichiometry is another critical parameter. Theoretically, two moles of halogen are required per mole of 2-furfurylamine for the transformation to a 3-hydroxy-5-halopyridine. In practice, a slight excess of the halogen, typically between 1.90 to 2.25 moles per mole of 2-furfurylamine, is often employed to ensure complete reaction. google.com The halogen is added gradually to the reaction mixture over a period of several hours to maintain temperature control and ensure a smooth reaction profile. google.com

Following the low-temperature halogenation, the reaction mixture contains hydrohalic acid, which is formed as a byproduct. This acid must be neutralized before proceeding to the next step. The neutralization is typically carried out by the addition of a concentrated aqueous alkali metal hydroxide solution until the pH of the mixture reaches approximately 1. google.com

After neutralization, the reaction mixture is heated to reflux temperature for a short period, typically 5 to 10 minutes. google.com This heating step is essential as it facilitates the ring expansion and rearrangement from the furan-based intermediate to the desired pyridine ring system. After the reflux, the mixture is cooled, and the pH is adjusted to around 5.3 to facilitate the isolation of the final 3-hydroxy-5-halopyridine product. google.com

| Parameter | Condition | Reference |

| Halogenation Temperature | -20°C to +5°C | google.com |

| Halogen Stoichiometry (moles per mole of 2-furfurylamine) | 1.90 to 2.25 | google.com |

| Neutralization pH (post-halogenation) | ~1 | google.com |

| Reflux Time | 5 to 10 minutes | google.com |

| Final Isolation pH | ~5.3 | google.com |

Novel and Greener Synthetic Approaches

Palladium-Mediated Reactions for Benzo[b]furopyridine Tricyclic Heterocycles

Palladium-mediated cross-coupling reactions have emerged as powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures. These methods have been applied to the synthesis of benzo[b]furopyridine tricyclic heterocycles, which are structurally related to this compound and represent a novel synthetic strategy in this area. researchgate.nettandfonline.comchemicalpapers.com

One approach involves the synthesis of all four possible benzo researchgate.nete-bookshelf.defuropyridine regioisomers through palladium-mediated reactions, taking advantage of the activation of chloropyridines. researchgate.nettandfonline.comchemicalpapers.com For example, benzo researchgate.nete-bookshelf.defuro[3,2-b]pyridine can be synthesized from 2-chloro-3-hydroxypyridine (B146414). researchgate.net This highlights the potential of using palladium catalysis for the functionalization and elaboration of the pyridine core, offering alternative routes to complex derivatives that may be difficult to access through traditional methods. These reactions often proceed under mild conditions and with high efficiency. researchgate.netchempap.org

Ring-Closing Olefin Metathesis and Oxidation/Deprotection Strategies for 3-Hydroxypyridines

Ring-closing olefin metathesis (RCM) has become a cornerstone of modern synthetic chemistry for the formation of cyclic compounds. This methodology has been ingeniously applied to the de novo synthesis of substituted 3-hydroxypyridines. researchgate.netresearchgate.netiucr.orge-bookshelf.de This "greener" approach often utilizes ruthenium-based catalysts and offers a high degree of flexibility and efficiency.

The general strategy involves the RCM of nitrogen-containing dienes to form 1,6-dihydro-2H-pyridin-3-ones as key intermediates. researchgate.netresearchgate.net These intermediates can then be converted to the corresponding 3-hydroxypyridines through two main pathways:

Elimination: Treatment of the dihydropyridinone intermediate with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like N,N-dimethylformamide (DMF) can induce elimination to afford the aromatic 3-hydroxypyridine (B118123). researchgate.net

Oxidation/Deprotection: Alternatively, the dihydropyridinone can be oxidized using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a solvent such as dioxane. If the nitrogen atom is protected, a subsequent deprotection step, for example, using palladium on carbon (Pd/C) under a hydrogen atmosphere, is required to yield the final 3-hydroxypyridine.

This RCM-based methodology has been shown to be effective for the synthesis of a variety of substituted 3-hydroxypyridines and even 3-aminopyridine (B143674) derivatives, demonstrating its broad applicability and significance in heterocyclic chemistry. researchgate.netresearchgate.net

| Key Step | Reagents and Conditions | Product | Reference |

| Ring-Closing Metathesis | Ruthenium catalyst | 1,6-Dihydro-2H-pyridin-3-one | researchgate.netresearchgate.net |

| Elimination | DBU in DMF | 3-Hydroxypyridine | researchgate.net |

| Oxidation | DDQ in dioxane | Protected 3-hydroxypyridine | |

| Deprotection | 10% Pd/C, H₂ in Methanol | 3-Hydroxypyridine |

Visible-Light-Enabled Biomimetic Aza Annulation

A contemporary and environmentally benign approach to the synthesis of pyridine rings involves visible-light-enabled biomimetic aza-6π electrocyclization. nih.gov This metal-free photoredox process allows for the efficient assembly of diverse pyridine structures. nih.gov The reaction typically proceeds by the reduction of a nitroarene, which then condenses with an aldehyde to form an imine intermediate. Subsequent 6π-electrocyclization under visible light irradiation leads to the formation of the pyridine ring. rsc.orgrsc.org This methodology has been successfully employed to construct a broad spectrum of polysubstituted picolinaldehydes with high efficacy and good functional group tolerance under metal- and oxidant-free conditions. nih.gov

While direct synthesis of this compound using this specific method has not been explicitly detailed, the synthesis of various substituted 3-hydroxypyridines from acyclic precursors has been reported, highlighting the potential of this strategy. acs.org The versatility of this approach suggests its applicability for the construction of chloro-substituted hydroxypyridines by selecting appropriately functionalized starting materials. Further research in this area could lead to a novel and sustainable route to this compound and its derivatives.

Derivatization Strategies Utilizing the this compound Scaffold

The inherent reactivity of the hydroxyl and chloro substituents on the this compound ring makes it an excellent starting point for creating a diverse library of derivatives. These derivatization strategies enable the exploration of new chemical space and the development of molecules with unique properties.

Ether Bond Formation with Pyridazine Derivatives

One key derivatization strategy involves the formation of an ether linkage at the 3-hydroxy position. A notable example is the synthesis of 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The hydroxyl group of this compound is first deprotonated by a base to generate a more nucleophilic pyridinoxide ion. This ion then attacks the electron-deficient pyridazine ring, leading to the displacement of a suitable leaving group, such as a chloride ion, to form the desired ether.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | 3,6-Dichloropyridazine | 3-Chloro-6-[(5-chloro-3-pyridyl)oxy]pyridazine | Nucleophilic Aromatic Substitution |

This synthetic route highlights the utility of the 3-hydroxy group as a handle for introducing complex aromatic systems, thereby expanding the structural diversity of compounds accessible from the this compound scaffold.

Preparation of Isoquinoline (B145761) Derivatives

The this compound scaffold also serves as a precursor for the synthesis of isoquinoline derivatives. Specifically, it is utilized in the preparation of 4-(5-chloropyridin-3-yloxy)isoquinoline. This transformation again leverages the nucleophilicity of the 3-hydroxy group. In a typical synthesis, the deprotonated this compound acts as a nucleophile, attacking a suitably activated isoquinoline, such as a 4-haloisoquinoline, to form the corresponding ether.

| Starting Material | Reagent | Product |

| This compound | Activated Isoquinoline (e.g., 4-halo-isoquinoline) | 4-(5-chloropyridin-3-yloxy)isoquinoline |

This derivatization showcases the ability to link the this compound core to other important heterocyclic systems, which is of significant interest in medicinal chemistry and materials science.

Synthesis of Pyrazolopyridines

The synthesis of pyrazolopyridines, a class of bicyclic heterocycles with significant biological activity, represents another important derivatization pathway. While a direct synthesis from this compound is not extensively documented, established methods for pyrazolopyridine synthesis can be adapted. One common strategy involves the cyclization of a suitably functionalized pyridine with a hydrazine (B178648) derivative. researchgate.netrsc.org

For instance, a plausible route could involve the conversion of this compound into a 3-acyl-2-halopyridine derivative. The hydroxyl group could be protected, followed by functionalization at the 2-position (ortho to the nitrogen) to introduce an acyl group. This intermediate could then undergo a condensation reaction with hydrazine or a substituted hydrazine, followed by cyclization to form the pyrazolo[3,4-c]pyridine ring system. The synthesis of pyrazolopyridines often involves the reaction of 5-aminopyrazoles with 1,3-bielectrophilic reagents. nih.gov Alternatively, base-mediated substitution reactions of 2-halopyridines with pyrazoles are also employed. bohrium.com

| Pyridine Precursor Type | Reagent | Product |

| 3-Acyl-2-halopyridine | Hydrazine derivative | Pyrazolo[3,4-c]pyridine |

| 2-Halopyridine | Pyrazole | 1-(Pyridin-2-yl)pyrazole |

These general methodologies underscore the potential of the this compound scaffold to be transformed into more complex, fused heterocyclic systems like pyrazolopyridines, which are of high value in drug discovery. nih.gov

Spectroscopic and Computational Investigations of 5 Chloro 3 Hydroxypyridine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a powerful toolkit for probing the molecular structure and bonding of 5-Chloro-3-hydroxypyridine. Each technique offers unique insights into the compound's atomic arrangement and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in determining the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key data for structural confirmation. In ¹H NMR, the protons on the pyridine (B92270) ring typically appear in the aromatic region, with chemical shifts influenced by the positions of the chloro and hydroxyl substituents. Similarly, ¹³C NMR spectroscopy allows for the assignment of each carbon atom in the pyridine ring. nih.gov The exact chemical shifts are sensitive to the solvent used and the concentration of the sample.

While specific spectral data for this compound is not extensively detailed in the provided search results, analogous data for related substituted pyridines can be informative. For instance, in 2-hydroxypyridine (B17775), the proton chemical shifts are observed between 6.2 and 7.5 ppm in CDCl₃. chemicalbook.com For 3-Bromo-5-hydroxypyridine, the proton signals are also found in a similar aromatic region. chemicalbook.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Hydroxypyridines

| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| 2-Hydroxypyridine | ¹H | CDCl₃ | ~6.3-7.5 | chemicalbook.com |

| 2-Hydroxypyridine | ¹³C | Not Specified | Not Specified | chemicalbook.com |

| 3-Bromo-5-hydroxypyridine | ¹H | Not Specified | Aromatic region | chemicalbook.com |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the molecular weight is 129.54 g/mol . nih.govsigmaaldrich.comsigmaaldrich.com Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion.

The fragmentation pattern in MS/MS experiments can help differentiate between positional isomers. conicet.gov.ar Common fragmentation pathways for related N-oxide compounds include the loss of a hydroxyl radical or water. conicet.gov.ar For NRTIs, a common fragmentation involves the loss of the sugar moiety, resulting in a protonated nucleobase. nih.gov While specific fragmentation data for this compound is not detailed, the general principles suggest that characteristic losses, such as that of a chlorine atom or a hydroxyl group, would be observed.

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₄ClNO | nih.govsigmaaldrich.com |

| Molecular Weight | 129.54 g/mol | nih.govsigmaaldrich.comsigmaaldrich.com |

| Monoisotopic Mass | 128.9981414 Da | nih.gov |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule. For this compound, characteristic vibrational modes can be assigned. The O-H stretching vibration of the hydroxyl group is typically observed as a broad band in the IR spectrum. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

Studies on similar molecules, such as 5-chloro-2,3-dihydroxy pyridine, show characteristic bands for C-H in-plane and out-of-plane bending modes. core.ac.uk In 5-bromo-2,3-dihydroxy pyridine, the C=O stretching mode (indicative of the keto tautomer) is observed around 1680 cm⁻¹. mewaruniversity.org The vibrational spectra of these compounds are often analyzed assuming a specific point group symmetry. core.ac.ukmewaruniversity.org

Table 3: Characteristic IR and Raman Vibrational Frequencies for Related Pyridine Derivatives

| Vibrational Mode | Compound | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H stretch | 5-Chloro-4-hydroxypyridine-3-sulfonic acid | 3200–3400 (broad) | |

| C-Cl vibration | 5-Chloro-4-hydroxypyridine-3-sulfonic acid | 550–650 | |

| C-H in-plane bending | 5-chloro-2,3-dihydroxy pyridine | 1000 - 1250 | core.ac.uk |

| C-H out-of-plane bending | 5-chloro-2,3-dihydroxy pyridine | 700 - 900 | core.ac.uk |

| C=O stretch | 5-bromo-2,3-dihydroxy pyridine | 1680 | mewaruniversity.org |

UV-Vis Spectroscopy in Various Solvents

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima can be influenced by the solvent environment, a phenomenon known as solvatochromism. researchgate.netresearchgate.netacs.orgup.ac.za For substituted pyridones, the UV-Vis spectra typically show multiple absorption bands corresponding to π→π* and n→π* transitions. researchgate.net

The position of these bands can shift depending on the polarity of the solvent. Protic solvents, capable of hydrogen bonding, can cause hypsochromic (blue) shifts. The study of UV-Vis spectra in different solvents helps in understanding solute-solvent interactions and can also provide information about tautomeric equilibria, such as the 2-pyridone/2-hydroxypyridine equilibrium. researchgate.netresearchgate.net

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and reactivity of molecules. nih.gov

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

DFT calculations are widely used to investigate the molecular properties of pyridine derivatives. ias.ac.inresearchgate.net These studies can predict geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For substituted pyridines, DFT calculations help in understanding their nucleophilicity. ias.ac.in The electronic structure of molecules like 5-chloro-2-hydroxypyridine (B146416) derivatives has been studied to understand their properties for applications in materials science, such as in perovskite solar cells. researchgate.net DFT calculations can also be used to simulate IR spectra, which can then be compared with experimental data to confirm vibrational assignments. nih.gov The electrostatic potential map generated from DFT calculations can identify the nucleophilic and electrophilic sites within a molecule. nih.gov

Table 4: Key Parameters from DFT Studies of Pyridine Derivatives

| Parameter | Significance | Reference |

|---|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and stability | nih.gov |

| Electrostatic Potential Map | Identifies nucleophilic and electrophilic sites | nih.gov |

| Calculated Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra | nih.govresearchgate.net |

HOMO-LUMO Energy Gap Analysis for Chemical Reactivity

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.comschrodinger.com

A small energy gap suggests that the molecule can be easily polarized and that it requires less energy to excite an electron from the HOMO to the LUMO, indicating higher chemical reactivity and lower kinetic stability. mdpi.comwuxibiology.com Conversely, a large HOMO-LUMO gap signifies a hard molecule with high stability. mdpi.com This energy gap is also directly related to the molecule's electronic absorption spectra; the energy of the gap often corresponds to the lowest energy electronic excitation possible, which can be measured using UV-Vis spectroscopy. schrodinger.com

For pyridine derivatives, these calculations are typically performed using Density Functional Theory (DFT). While specific values for this compound require dedicated computation, analysis of similar molecules like 3-bromo-2-hydroxypyridine (B31989) provides insight. Computational studies on this related compound using the B3LYP/6-311++G(d,p) method determined the HOMO-LUMO energy gap to be approximately 5.4 eV in various solvents, indicating its potential for chemical interactions. mdpi.com The HOMO is typically characterized by a delocalized π character across the pyridine ring, while the LUMO often exhibits π* character, meaning a HOMO→LUMO transition involves an electron density transfer across the molecule. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for a Related Pyridine Derivative (3-bromo-2-hydroxypyridine) in Different Media. mdpi.com

| Medium | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Gas | -6.880 | -1.475 | 5.406 |

| Water | -6.880 | -1.475 | 5.406 |

| DMSO | -6.880 | -1.475 | 5.405 |

| Methanol | -6.879 | -1.475 | 5.403 |

Electron Localization Function (ELF) and Local Orbital Locator (LOL) for Electron Distribution

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to analyze the spatial localization of electrons in a molecule, providing a detailed picture of its chemical bonding. nih.govresearchgate.netmdpi.com ELF is a function of spatial coordinates that takes values between 0 and 1. High ELF values (close to 1) are found in regions where electron pairs are highly localized, such as in covalent bonds, lone pairs, and atomic core shells. jussieu.fr Low ELF values typically correspond to the boundaries between these localized regions. jussieu.fr

LOL provides a similar analysis, offering a clear visualization of electron-rich areas. nih.gov Together, ELF and LOL maps allow chemists to distinguish between different types of chemical bonds and identify the locations of non-bonding electrons. nih.govresearchgate.net

For this compound, an ELF/LOL analysis would be expected to reveal:

High localization around the nitrogen atom, corresponding to its lone pair of electrons.

Localization along the C-C, C-N, and C-H bonds of the pyridine ring, indicating covalent bonding.

Significant electron localization on the oxygen atom of the hydroxyl group and the chlorine atom, corresponding to their lone pairs.

These analyses provide a quantitative and visual confirmation of the molecule's Lewis structure and help in understanding its bonding patterns. nih.govmdpi.com

Non-Covalent Interactions via Reduced Density Gradient (RDG) Studies

Non-covalent interactions (NCIs) are critical for understanding molecular conformation, crystal packing, and ligand-protein binding. The Reduced Density Gradient (RDG) method is a powerful computational tool for visualizing and characterizing these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.govresearchgate.net

The RDG analysis generates 3D plots where different types of interactions are distinguished by color:

Blue or Green surfaces indicate attractive interactions. Strong, stabilizing hydrogen bonds are typically shown as distinct blue discs or spikes.

Light Green or Gray surfaces represent weak, delocalized van der Waals interactions.

Red or Brown surfaces signify repulsive interactions, such as steric clashes between atoms.

In a study of this compound, an RDG analysis would be crucial for identifying key intermolecular forces. It would likely visualize the strong hydrogen bond formed between the hydroxyl group (-OH) of one molecule and the pyridine nitrogen of a neighboring molecule. Furthermore, it would map the van der Waals interactions present across the surface of the aromatic ring and the region around the chlorine atom, which are essential for crystal packing and solubility. researchgate.net Such analyses have been performed on similar molecules like 3-bromo-2-hydroxypyridine to understand their intermolecular bonding. researchgate.net

Fukui Functions Analysis for Reactive Sites

Fukui functions analysis is a method derived from DFT that helps to identify the most reactive sites within a molecule. nih.govresearchgate.net It quantifies the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. This allows for the prediction of where a molecule will most likely undergo a nucleophilic, electrophilic, or radical attack. nih.gov

The analysis yields three main functions for each atom:

f+ : Predicts reactivity towards a nucleophilic attack (where the molecule accepts an electron).

f- : Predicts reactivity towards an electrophilic attack (where the molecule donates an electron).

f0 : Predicts reactivity towards a radical attack.

A dual descriptor, calculated as Δf = f+ - f-, is often used to simplify the analysis. A positive value (Δf > 0) indicates a site is favorable for nucleophilic attack, while a negative value (Δf < 0) points to a site susceptible to electrophilic attack. nih.gov For this compound, this analysis would precisely map its chemical reactivity. It is expected that the electron-rich nitrogen and oxygen atoms would be identified as primary sites for electrophilic attack, while certain carbon atoms in the pyridine ring, influenced by the electron-withdrawing nitrogen and chlorine, would be highlighted as sites for nucleophilic attack. nih.gov

Table 2: Conceptual Fukui Functions Analysis for this compound

| Atomic Site | Predicted Reactivity Type | Rationale |

| N (Pyridine) | Electrophilic Attack (f-) | High electron density due to the lone pair. |

| O (Hydroxyl) | Electrophilic Attack (f-) | High electron density due to lone pairs. |

| C atoms adjacent to N | Nucleophilic Attack (f+) | Electron deficiency induced by the electronegative nitrogen atom. |

| C atom bonded to Cl | Nucleophilic Attack (f+) | Electron deficiency induced by the electronegative chlorine atom. |

Ab Initio Methods and Basis Set Selection

Ab initio (from first principles) computational methods are foundational to theoretical chemistry, aiming to solve the electronic Schrödinger equation without empirical data. open.ac.ukacs.org These methods include the Hartree-Fock (HF) method and, more commonly today, Density Functional Theory (DFT). mdpi.comijesit.com DFT methods, particularly with hybrid functionals like B3LYP, have become a standard for studying organic molecules because they offer a good balance of accuracy and computational efficiency. ijesit.comresearchgate.net

The accuracy of any ab initio calculation is also highly dependent on the basis set chosen. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution at a higher computational cost.

Commonly used basis sets in studies of pyridine derivatives include:

Pople-style basis sets : Such as 6-31G(d) or 6-311++G(d,p). The numbers indicate the number of functions used for core and valence electrons. The letters in parentheses denote the addition of polarization functions (d, p) and diffuse functions (+). mdpi.comijesit.com

Polarization functions (d,p) are essential for accurately describing anisotropic electron distributions in molecules with non-spherical atoms, which is critical for this compound.

Diffuse functions (++) are important for describing systems with lone pairs, hydrogen bonds, or anions, as they allow orbitals to occupy a larger region of space. acs.org

For a molecule like this compound, a basis set such as 6-311++G(d,p) is often selected to accurately model its geometry, vibrational frequencies, and non-covalent interactions. mdpi.comresearchgate.netijesit.com

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). researchgate.net This technique is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the mechanism of action at a molecular level. nih.gov

The process involves placing the ligand, such as this compound, into the binding site of a target protein and calculating the most stable binding poses, ranked by a scoring function that estimates the binding energy. mdpi.com Key interactions identified during docking include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

While specific docking studies for this compound are not widely published, its structural analogs have been investigated as inhibitors for various enzymes. For example, bromo-hydroxypyridine derivatives have been studied as inhibitors of bromodomains (BRDs), which are readers of epigenetic marks. mdpi.comresearchgate.net In such a study, this compound would be docked into the active site of a protein like BRD2. The analysis would focus on how its hydroxyl group and pyridine nitrogen act as hydrogen bond donors and acceptors with key amino acid residues, and how the chloro-substituted ring fits into hydrophobic pockets. mdpi.comnih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target (e.g., a Bromodomain)

| Parameter | Predicted Value | Interacting Residues (Example) |

| Binding Energy (kcal/mol) | -4.0 to -7.0 | ASP150, LYS95, TRP81 |

| Hydrogen Bonds | 2 | O-H group with ASP150; Pyridine N with LYS95 |

| Hydrophobic Interactions | 1 | Phenyl ring with TRP81 |

Prediction of Spectroscopic Properties from Theoretical Calculations

Computational methods, especially DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and assign spectral bands. ijesit.comacs.org

Vibrational Spectroscopy (FT-IR and Raman) : DFT calculations can predict the vibrational frequencies of a molecule with high accuracy. researchgate.net For this compound, this would involve calculating the frequencies corresponding to the stretching and bending of its various bonds, such as O-H, C-H, C=N, C-C, and C-Cl. Comparing the calculated vibrational spectrum with an experimental FT-IR spectrum allows for a definitive assignment of each absorption band to a specific molecular motion. researchgate.netijesit.com

Electronic Spectroscopy (UV-Vis) : Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. mdpi.comresearchgate.net This method predicts the absorption wavelengths (λmax) and oscillator strengths of electronic excitations, such as the π→π* and n→π* transitions common in aromatic systems like pyridine. The results can be directly correlated with the peaks observed in an experimental UV-Vis spectrum, and the transitions are often linked to the HOMO-LUMO energy gap. mdpi.com

Table 4: Comparison of Predicted and Experimental Data for Spectroscopic Analysis

| Spectroscopic Technique | Predicted Information | Corresponding Experimental Data |

| FT-IR Spectroscopy | Vibrational frequencies (cm⁻¹) for O-H, C-N, C-Cl stretches. | Experimental FT-IR spectrum with absorption bands. nih.gov |

| UV-Vis Spectroscopy | Absorption wavelengths (λmax) for π→π* transitions. | Experimental UV-Vis spectrum showing absorption peaks. |

Reaction Mechanisms and Reactivity Studies of 5 Chloro 3 Hydroxypyridine

Mechanistic Pathways in Organic Transformations

The reactivity of 5-Chloro-3-hydroxypyridine is shaped by the interplay of its substituents—the chloro, hydroxyl, and pyridine (B92270) nitrogen atoms—which influence its behavior in various organic transformations.

Electrophilic Aromatic Substitution Mechanisms

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring, forming a positively charged intermediate known as a sigma complex or arenium ion. mnstate.edu This intermediate is resonance-stabilized. The rate-determining step is the formation of this carbocation. mnstate.edu For substitution to occur on the pyridine ring, the electrophile must overcome the ring's reduced nucleophilicity. Reactions often require harsh conditions and may still result in low yields. The position of substitution is directed by the combined electronic effects of the existing substituents. While the hydroxyl group directs ortho and para, the deactivating effect of the nitrogen and chlorine atoms makes substitution at any position difficult.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Conversely, the electron-deficient nature of the pyridine ring, augmented by the chloro substituent, makes this compound more susceptible to nucleophilic aromatic substitution (SNAr). gcwgandhinagar.commasterorganicchemistry.com The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. uomustansiriyah.edu.iq

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom). This is the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqgovtpgcdatia.ac.in The presence of electron-withdrawing groups, like the pyridine nitrogen, helps to stabilize this intermediate. masterorganicchemistry.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion). uomustansiriyah.edu.iq

This pathway is common for reactions involving nucleophiles like amines or alkoxides. gcwgandhinagar.com For instance, this compound has been used in the preparation of 4-(5-chloropyridin-3-yloxy)isoquinoline, a reaction indicative of nucleophilic substitution where the hydroxyl group acts as the nucleophile. sigmaaldrich.com

Hydrolysis Mechanisms

The hydrolysis of chloro-substituted pyridines can occur under certain conditions, often catalyzed by acid or base. In the case of 2-chloro-3,5-dinitropyridine, hydrolysis in the presence of sodium hydroxide (B78521) proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net This involves the initial attack of the hydroxide ion, leading to the opening of the pyridine ring, followed by recyclization to form the corresponding pyridone. researchgate.net While a direct study on the hydrolysis of this compound was not found, the principles of nucleophilic attack on an electron-deficient ring are applicable. Acid-catalyzed hydrolysis of related pyridyl sulfates has also been shown to be very rapid. nih.gov

Role of Tautomerism in Reactivity and Biological Activity

Tautomerism, the interconversion of constitutional isomers, plays a critical role in the chemistry and biological function of hydroxypyridines. mdpi.com

Pyridone-Hydroxypyridine Tautomerism and its Impact on Ligation

For hydroxypyridines, the most significant tautomeric relationship is the equilibrium between the hydroxypyridine form and the pyridone form. researchgate.net The position of this equilibrium is sensitive to factors such as the position of the hydroxyl group, the presence of other substituents, and the solvent polarity. wuxibiology.comrsc.org

2-Hydroxypyridine (B17775) and 4-Hydroxypyridine exist predominantly in the pyridone (or keto) form in the solid state and in polar solvents. mdpi.comresearchgate.net

3-Hydroxypyridine (B118123) , however, primarily exists in the phenol-like hydroxypyridine form. gcwgandhinagar.com It can also form a zwitterion. researchgate.net

This tautomeric preference has a profound impact on the molecule's reactivity and its ability to act as a ligand in coordination chemistry. The hydroxypyridine form presents a hydroxyl group for reactions and coordinates to metal centers through the nitrogen atom. In contrast, the pyridone form has an amide-like character and can coordinate through the exocyclic oxygen atom. mdpi.com For this compound, the 3-hydroxy tautomer is expected to be the major form. This influences its participation in reactions like Suzuki-Miyaura cross-coupling, where it acts as a nucleophile. sigmaaldrich.com The tautomeric state can be influenced by the solvent, with non-polar solvents favoring the hydroxypyridine form and polar solvents stabilizing the more polar pyridone form. rsc.orgresearchgate.net

Catalytic Applications and Mechanistic Insights

The unique electronic and structural features of this compound and its derivatives make them valuable in catalysis, both as ligands for metal catalysts and as organocatalysts themselves.

Hydroxypyridine-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized from 2-chloro-3-hydroxypyridine (B146414). researchgate.net The resulting Nickel(II) and Palladium(II) NHC complexes, featuring a C,O-chelation from the carbene and the hydroxypyridine oxygen, have demonstrated catalytic activity in Kumada-Tamao-Corriu cross-coupling reactions. researchgate.net

Furthermore, the hydrogen-bonding capabilities of the hydroxypyridine moiety are crucial in supramolecular catalysis. bohrium.com Ligands incorporating the pyridone/hydroxypyridine motif can self-assemble through hydrogen bonds, creating a specific secondary coordination sphere around a metal center. This can influence the activity and selectivity of catalytic reactions like hydroformylation. bohrium.com Mechanistic studies, including DFT calculations and spectroscopic analysis, have provided insights into how hydrogen bonding within the catalytic system affects key steps such as alkene coordination and hydrometalation. bohrium.com These studies highlight the importance of the tautomeric state and hydrogen-bonding potential of the hydroxypyridine unit in designing advanced catalytic systems. bohrium.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the presence of a halogen atom on the pyridine ring makes it a suitable substrate for such transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, has been successfully applied to this compound. It has been reported that this compound undergoes Suzuki-Miyaura cross-coupling with 3-pyridylboronic acid in the presence of a palladium catalyst to yield hydroxybiphenyls. sigmaaldrich.com The reaction involves the coupling of an aryl halide with an aryl boronic acid, catalyzed by a palladium(0) complex. The general catalytic cycle for Suzuki-Miyaura coupling involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. For heteroaryl compounds, the choice of catalyst, ligand, and base is crucial to overcome challenges such as catalyst poisoning by the Lewis-basic nitrogen atom of the pyridine ring. researchgate.net In a strategy for the synthesis of pentaarylpyridines, 2-chloro-3-hydroxypyridine was used as a starting material in a series of sequential Suzuki-Miyaura reactions. acs.org

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type | Reference |

| This compound | 3-Pyridylboronic acid | Pd catalyst | Not specified | Not specified | Hydroxybiphenyls | sigmaaldrich.com |

| 5-Iodopyridines | Boronic acids | PdCl2(PPh3)2 (5 mol %) | KHCO3 | 4:1 DMF/H2O | 5-Aryl-substituted pyridines | researchgate.net |

| Heteroaryl bromides | Heteroarylboronic acids | [PdCl(C3H5)]2/dcppm | Not specified | Not specified | Biheteroaryl derivatives | researchgate.net |

Heck Reaction:

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a plausible transformation for this compound, although specific examples are not prevalent in the reviewed literature. wikipedia.orgorganic-chemistry.org The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition of the halide, migratory insertion of the alkene, and subsequent β-hydride elimination to form the substituted alkene. youtube.comlibretexts.org The reactivity in Heck reactions is influenced by the nature of the halide and the electronic properties of the alkene.

Sonogashira Coupling:

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another potential palladium-catalyzed reaction for this compound. organic-chemistry.orgthalesnano.comwalisongo.ac.id This reaction is typically cocatalyzed by a copper(I) salt and proceeds under mild conditions. walisongo.ac.id While the reactivity of chloroarenes in Sonogashira coupling is generally lower than that of bromo or iodoarenes, the activation of the chloro-substituent in 5-chloropyrazole-4-aldehydes has been shown to be sufficient for this type of C-C bond formation. researchgate.net This suggests that under appropriate conditions, this compound could undergo Sonogashira coupling.

Enzymatic Biotransformations and Oxygenation Mechanisms

Enzymatic reactions offer a green and highly selective alternative for the modification of heterocyclic compounds. Studies have shown that microorganisms containing dioxygenase and monooxygenase enzymes can transform substituted pyridines.

Flavoprotein monooxygenases are a diverse class of enzymes that catalyze the insertion of one atom of molecular oxygen into a substrate. rug.nlresearchgate.net These enzymes are involved in the metabolism of various aromatic compounds, including pyridine derivatives. nih.govsemanticscholar.org The hydroxylation of the pyridine ring is a key step in its biodegradation. For instance, the biotransformation of 3-chloropyridine (B48278) using toluene (B28343) dioxygenase (TDO) from Pseudomonas putida UV4 results in the formation of this compound. This demonstrates the capability of these enzymes to hydroxylate an electron-poor pyridine ring.

The catalytic cycle of many flavoprotein monooxygenases involves the reduction of the flavin cofactor (FAD or FMN) by NAD(P)H, followed by the reaction of the reduced flavin with molecular oxygen to form a highly reactive C4a-hydroperoxyflavin intermediate. nih.govescholarship.org This intermediate is the key oxidizing species responsible for the hydroxylation of the aromatic substrate. nih.govescholarship.org In the case of 2-hydroxypyridine degradation by Burkholderia sp. MAK1, a 2-hydroxypyridine 5-monooxygenase, encoded by the hpdABCDE gene cluster, catalyzes the conversion of 2-hydroxypyridine to 2,5-dihydroxypyridine (B106003).

To elucidate the detailed mechanism of flavoprotein monooxygenases, synthetic flavin analogues with altered electronic and steric properties are employed as mechanistic probes. mhh.de By replacing the native FAD cofactor with these analogues, researchers can investigate the individual steps of the catalytic cycle, such as flavin reduction, oxygen activation, and substrate hydroxylation. nih.govacs.org

Studies on 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO), an enzyme that acts on a pyridyl derivative, have utilized 8-substituted FAD analogues (with substituents like -Cl, -CN, -NH2, -OCH3) to probe the hydroxylation mechanism. nih.gov The thermodynamic and catalytic properties of the reconstituted enzymes were found to be similar to the native enzyme, validating their use as probes. nih.gov The redox potentials of these reconstituted enzymes correlated with the electronic effects of the 8-substituents, and the rates of flavin reduction by NADH showed a parabolic relationship with the redox potentials, consistent with Marcus electron transfer theory. nih.gov Furthermore, the rate of the hydroxylation step was found to depend on the specific FAD analogue used, correlating with the calculated pKa values of the C(4a)-hydroxyflavin intermediates. nih.gov

| FAD Analogue (8-substituent) | Effect on Redox Potential | Impact on Flavin Reduction Rate | Impact on Hydroxylation Rate | Reference |

| -Cl | More positive | Parabolic relationship with redox potential | Dependent on analogue | nih.gov |

| -CN | More positive | Parabolic relationship with redox potential | Dependent on analogue | nih.gov |

| -NH2 | More negative | Parabolic relationship with redox potential | Dependent on analogue | nih.gov |

| -OCH3 | More negative | Parabolic relationship with redox potential | Dependent on analogue | nih.gov |

Structure-Reactivity Relationships

The reactivity of this compound is a direct consequence of its molecular structure. The interplay between the electron-withdrawing nature of the nitrogen atom and the chloro substituent, and the electron-donating character of the hydroxyl group, governs its behavior in chemical reactions.

In palladium-catalyzed cross-coupling reactions , the C-Cl bond is the reactive site. The electron-deficient nature of the pyridine ring can influence the oxidative addition step. The presence of the hydroxyl group can also affect reactivity, potentially by coordinating with the metal center or by influencing the electronic properties of the ring through resonance. The relative positions of the substituents are crucial; for instance, the steric hindrance around the chloro group can impact the approach of the bulky palladium catalyst.

In enzymatic biotransformations , the regioselectivity of hydroxylation is determined by the active site of the enzyme. The formation of this compound from 3-chloropyridine indicates that the enzyme directs oxygenation to the C-5 position. This specificity highlights the precise control exerted by the enzyme's structure, guiding the substrate into a specific orientation for reaction. The electronic nature of the pyridine ring, made more electron-poor by the chloro-substituent, still allows for enzymatic oxidation, showcasing the power of these biocatalysts.

The structure of this compound, with its combination of an aromatic heterocycle, a halogen, and a hydroxyl group, makes it a versatile building block in both synthetic organic chemistry and biocatalysis. Understanding its structure-reactivity relationships is key to harnessing its full potential in the synthesis of more complex molecules.

Applications of 5 Chloro 3 Hydroxypyridine in Advanced Chemical Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups on the 5-Chloro-3-hydroxypyridine scaffold allows it to serve as a foundational component in the synthesis of a wide array of complex organic molecules. Its reactivity is leveraged in multi-step synthetic pathways to construct targeted molecular architectures for pharmaceutical and agricultural purposes.

Pharmaceutical Compounds Targeting Neurological and Inflammatory Disorders

The 3-hydroxypyridine (B118123) nucleus is a recognized pharmacophore in medicinal chemistry, and its derivatives are investigated for various therapeutic activities. While direct synthesis of a marketed drug from this compound is not prominently documented, its structural motif is central to compounds designed for neurological and inflammatory conditions.

Derivatives of 3-hydroxypyridine have been studied for their neuroprotective effects. Research into new derivatives has shown potential for correcting ischemic brain injury following intracerebral hemorrhage, where they contribute to a more rapid resolution of pathological symptoms and reduce signs of neurodegeneration. researchgate.net The development of N-substituted aminohydroxypyridines has yielded compounds with potent non-opioid antinociceptive activity and moderate anti-inflammatory properties. nih.gov Specifically, compounds like 3-[2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl]amino-2-hydroxypyridine have demonstrated significant analgesic effects in animal models. nih.gov Furthermore, the broader class of 3-hydroxypyridin-4-one derivatives has been explored for inhibiting the tyrosinase enzyme, which may be associated with Parkinson's and other neurological diseases. nih.gov

| Compound Class | Target/Disorder | Key Research Finding |

| 3-Hydroxypyridine Derivatives | Ischemic Brain Injury | Exert a neuroprotective effect, leading to less pronounced neurodegeneration in animal models. researchgate.net |

| N-Substituted Aminohydroxypyridines | Pain and Inflammation | Possess potent non-opioid analgesic and moderate anti-inflammatory properties. nih.gov |

| 3-Hydroxypyridin-4-one Derivatives | Neurological Diseases (e.g., Parkinson's) | Act as inhibitors of the tyrosinase enzyme, which is linked to neurodegenerative disorders. nih.gov |

Precursors for Insecticides

The chlorinated pyridine (B92270) core is a key structural feature in a number of agrochemicals. While this compound itself is not a final insecticidal product, its chemical class is directly relevant to the field. For instance, the compound 3,5,6-trichloro-2-pyridinol (B117793) is a primary metabolite of chlorpyrifos (B1668852), a widely used organophosphate insecticide. nih.gov This indicates that the chlorinated hydroxypyridine structure is a stable endpoint in the biological and environmental degradation of such pesticides. nih.gov Additionally, related compounds like 5-Chloro-4-hydroxypyridine-3-sulfonic acid have been investigated for their potential use as pesticides due to their inherent biological activity. smolecule.com

Components in Non-Opioid Analgesic Agents

The search for potent pain relief without the addictive properties of opioids has driven significant research into novel analgesic agents. An isomer of the subject compound, 2-Chloro-5-hydroxypyridine, has been identified as a key component in the synthesis of ABT-594, a potent, non-opioid analgesic agent that acts via neuronal nicotinic acetylcholine (B1216132) receptors. tandfonline.comtandfonline.comresearchgate.net The synthesis of this crucial synthon highlights the importance of chlorohydroxypyridines in this therapeutic area. tandfonline.comtandfonline.com Broader studies on N-substituted aminohydroxypyridines have also established this class of compounds as potential non-opioid analgesics, further underscoring the value of the hydroxypyridine scaffold in developing alternatives to opioid-based pain management. nih.gov

Coordination Chemistry and Metal Complexes

The nitrogen and oxygen atoms in this compound provide excellent donor sites for coordinating with metal ions. This ability allows it to function as a versatile ligand in the formation of transition metal complexes with unique chemical and physical properties. In some studies, the compound may exist in its tautomeric form, 5-chloro-3-hydroxypyrid-2-one, when forming complexes. researchgate.net

Ligand Properties in Transition Metal Complexes

This compound, particularly in its deprotonated state as the 5-chloro-2,3-dihydroxypyridine monoanion (Hcdhp) or dianion (cdhp), acts as a polydentate ligand. researchgate.net It readily forms stable complexes with a variety of transition metals. Synthetic procedures have been developed to create complexes with metals such as Molybdenum (Mo), Palladium (Pd), Platinum (Pt), Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir). researchgate.net For example, it can form dinuclear complexes like cis-[Mo2O5(cdhp)2]2- and mononuclear complexes such as [Pd(bpy)(cdhp)] (where bpy is 2,2'-bipyridyl). researchgate.net The characterization of these complexes through spectral and magnetic measurements confirms the coordination of the ligand to the metal center, often resulting in stable octahedral or square-planar geometries. researchgate.netasianpubs.org

Antineoplastic Activity of Metal Complexes

Metal-based compounds are a cornerstone of cancer chemotherapy, and complexes synthesized with pyridine-based ligands are an active area of research for new antineoplastic agents. orientjchem.org Metal complexes derived from the this compound framework have demonstrated significant anticancer activity. researchgate.net Studies have shown that certain complexes, including cis-K2[Mo2O5(cdhp)2] and [Pd(bpy)(cdhp)], display notable antineoplastic activity when tested against Ehrlich ascites tumor cells (EAC). researchgate.net This activity is a key finding, suggesting that the coordination of the this compound ligand to a metal center can produce compounds with potent cytotoxic effects against cancer cells. researchgate.netnih.gov

| Metal Complex Example | Metal Ion | Key Finding |

| cis-K2[Mo2O5(cdhp)2] | Molybdenum (Mo) | Displays significant antineoplastic activity against Ehrlich ascites tumor cells (EAC). researchgate.net |

| [Pd(bpy)(cdhp)] | Palladium (Pd) | Shows significant antineoplastic activity against Ehrlich ascites tumor cells (EAC). researchgate.net |

| [Ru(YPh3)2(Hcdhp)2] (Y=P, As) | Ruthenium (Ru) | Characterized as a stable transition metal complex with potential biological activity. researchgate.net |

| [Rh(Hcdhp)2Cl(H2O)] | Rhodium (Rh) | Synthesized and characterized, demonstrating the ligand's versatility. researchgate.net |

Applications in Materials Science

The unique electronic and structural characteristics of this compound have prompted investigations into its potential applications in the burgeoning field of materials science, particularly in the development of next-generation photovoltaic devices. Its role as an additive in perovskite solar cells (PSCs) is an area of significant interest, with research focusing on its ability to passivate defects, modulate electronic properties, and enhance device stability.

Additives in Perovskite Solar Cells for Defect Passivation

While direct studies on this compound are emerging, research on analogous pyridine derivatives, such as 5-chloro-2-hydroxypyridine (B146416) and 3-hydroxypyridine, provides strong evidence for its potential as a defect passivator. researchgate.netrsc.org The nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group can act as Lewis bases, donating lone pairs of electrons to coordinate with the under-coordinated Pb²⁺ ions, thereby neutralizing these charge traps. acs.orgresearchgate.net Furthermore, the chloride atom can interact with halide vacancies, another common defect in the perovskite lattice. nsf.gov This multi-faceted interaction is crucial for reducing defect density and suppressing non-radiative recombination. researchgate.net

| Parameter | Control Device | Device with Pyridine-based Additive |

| Trap-state density (cm⁻³) | ~10¹⁶ - 10¹⁷ | Reduced |

| Non-radiative recombination | High | Suppressed |

| Power Conversion Efficiency (PCE) | Lower | Enhanced |

This table provides a generalized comparison based on typical findings for perovskite solar cells with and without passivating additives.

Electronic Structure Modulation and Dipole Moment Influence

The incorporation of this compound as an additive can significantly influence the electronic structure at the interfaces within the perovskite solar cell. The molecule's inherent dipole moment, arising from the electronegativity differences between the nitrogen, oxygen, chlorine, and carbon atoms, can create a dipole layer at the perovskite surface. researchgate.netresearchgate.net This interfacial dipole can induce a favorable energy level alignment between the perovskite absorber layer and the adjacent charge transport layers. rsc.orgnih.gov

A well-aligned energy landscape facilitates more efficient charge extraction and transport, reducing the energy barrier for charge carriers to move from the perovskite to the respective electron and hole transport layers. rsc.org This improved charge extraction minimizes the chances of charge accumulation and subsequent recombination at the interfaces, leading to an enhancement in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell. researchgate.net Studies on similar molecules have demonstrated that the orientation and magnitude of the molecular dipole moment are critical factors in optimizing device performance. researchgate.netrsc.org

| Property | Effect of this compound |

| Interfacial Dipole | Formation of a dipole layer |

| Energy Level Alignment | Favorable shift for charge extraction |

| Charge Extraction | Enhanced |

| Open-Circuit Voltage (Voc) | Increased |

| Fill Factor (FF) | Increased |

This table illustrates the expected effects of an interfacial dipole from a pyridine-based additive on the properties of a perovskite solar cell.

Enhanced Moisture Resistance and Device Stability

A major challenge hindering the commercialization of perovskite solar cells is their susceptibility to degradation upon exposure to moisture. rsc.org The perovskite crystal structure can be readily decomposed by water molecules, leading to a rapid decline in photovoltaic performance. The introduction of hydrophobic molecules as additives is a promising strategy to enhance the moisture resistance of the perovskite film. nih.gov

This compound, with its halogenated pyridine structure, is expected to increase the hydrophobicity of the perovskite film surface. This hydrophobic shield can act as a barrier, repelling water molecules and preventing their ingress into the perovskite layer, thereby improving the device's long-term stability in ambient conditions. acs.orgnih.gov Research on fluorinated and chlorinated organic molecules has consistently shown their effectiveness in creating a moisture-resistant passivation layer. nih.gov Furthermore, the passivation of surface defects by this compound also contributes to enhanced stability, as defect sites are often the initial points of degradation. nsf.gov

| Condition | Control Device Stability | Device with this compound (Expected) |

| High Humidity | Rapid degradation | Enhanced stability |

| Ambient Air Storage | Significant PCE loss over time | Retained a higher percentage of initial PCE |

This table presents the anticipated improvement in device stability with the inclusion of a hydrophobic pyridine-based additive.

常见问题

Q. What are the key physical and chemical properties of 5-Chloro-3-hydroxypyridine relevant to its handling in laboratory settings?

Methodological Answer: this compound (CHClNO) is a crystalline powder with a melting point of 160–162°C . Its molecular structure includes a hydroxyl (-OH) and chloro (-Cl) group at positions 3 and 5, respectively, influencing its polarity and solubility. Key properties include:

| Property | Value/Description | Relevance for Handling |

|---|---|---|

| Melting Point | 160–162°C | Determines storage conditions |

| Solubility | Limited in water, soluble in polar aprotic solvents (e.g., DMF, DMSO) | Reaction medium selection |

| Hazard Classification | Skin Irrit. 2, Eye Irrit. 2 | Requires PPE (gloves, goggles) |

Experimental Consideration: Use inert atmosphere handling for moisture-sensitive reactions due to the hydroxyl group’s potential reactivity .

Q. What established synthetic routes are available for this compound, and what are their critical parameters?

Methodological Answer: A widely used method is the Suzuki-Miyaura cross-coupling of this compound with aryl boronic acids (e.g., 3-pyridylboronic acid) using a palladium catalyst (e.g., Pd(PPh)) . Critical parameters include:

- Catalyst Loading : 2–5 mol% Pd for optimal yield.

- Solvent : Tetrahydrofuran (THF) or toluene under reflux.

- Base : NaCO or KPO to facilitate transmetallation.

- Temperature : 80–110°C for 12–24 hours.

Alternative Route : Chlorination of 3-hydroxypyridine derivatives using POCl or SOCl, though regioselectivity must be monitored .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

Methodological Answer: Use a combination of analytical techniques:

Note : Discrepancies in melting points or spectral data may indicate residual solvents or byproducts. Recrystallize from ethanol/water if needed.

Advanced Research Questions

Q. What strategies can be employed to optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer: To enhance reaction efficiency:

- Ligand Screening : Test bidentate ligands (e.g., XPhos) to stabilize Pd intermediates and reduce homocoupling byproducts .

- Microwave Irradiation : Shorten reaction time (2–4 hours vs. 12–24 hours) while maintaining yield .

- Solvent Optimization : Replace THF with dioxane for higher boiling points (reflux at 100°C) to accelerate kinetics.

Case Study : Coupling with 3-pyridylboronic acid achieved 85% yield under microwave conditions (150°C, 3 hours) .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing chloro group at position 5 deactivates the pyridine ring, directing nucleophilic attack to position 2 or 4. Computational studies (DFT) show:

- LUMO Distribution : Highest at C-2 and C-4 due to Cl and OH groups .

- Reactivity Trend : SNAr reactions proceed faster at C-4 with amines or thiols under basic conditions (e.g., KCO/DMF, 60°C) .

Experimental Validation : React with benzylamine to yield 5-chloro-3-hydroxy-4-(benzylamino)pyridine (confirmed by LC-MS) .

Q. What analytical approaches are recommended for resolving contradictory catalytic activity data in reactions using this compound derivatives?

Methodological Answer: Contradictions may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。